Spiro[2.4]heptane: A Comprehensive Technical Guide to Synthesis and Properties
Spiro[2.4]heptane: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.4]heptane, a unique bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, serves as a fascinating structural motif in organic chemistry. Its inherent ring strain and three-dimensional architecture make it a valuable building block in the synthesis of complex molecules and a compelling scaffold in medicinal chemistry. This guide provides an in-depth overview of the synthesis, properties, and potential applications of spiro[2.4]heptane and its derivatives, with a focus on experimental protocols and data relevant to research and drug development.
Physical and Chemical Properties of Spiro[2.4]heptane
The parent spiro[2.4]heptane is a colorless, volatile liquid. Its compact and strained structure imparts distinct physical and spectroscopic properties. While extensive data for the unsubstituted compound is somewhat limited, key properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2][3] |
| Molecular Weight | 96.17 g/mol | [1][3] |
| CAS Number | 185-49-9 | [1] |
| Boiling Point | 373.2 K (100.05 °C) | [3] |
| Exact Mass | 96.093900383 Da | [1][2] |
| Topological Polar Surface Area | 0 Ų | [1] |
Note: Additional physical properties for derivatives such as spiro[2.4]heptane-1-carboxylic acid are available, including density (1.176 g/cm³), flash point (117.533 °C), and refractive index (1.527)[4].
Synthesis of Spiro[2.4]heptane
The most direct and widely employed method for the synthesis of the spiro[2.4]heptane core is the cyclopropanation of methylenecyclopentane (B75326). The Simmons-Smith reaction and its modifications are particularly effective for this transformation.
Key Synthetic Methods
| Method | Description | Reagents | Typical Yield | References |
| Simmons-Smith Reaction | A cheletropic reaction that involves an organozinc carbenoid reacting with an alkene to form a cyclopropane. It is known for its stereospecificity. | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Good to Excellent | [1][5][6] |
| Furukawa Modification | A variation of the Simmons-Smith reaction that utilizes diethylzinc (B1219324), which often provides higher yields and better reproducibility. | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | High | |
| Cycloalkylation of Cyclopentadiene (B3395910) | The reaction of cyclopentadiene with 1,2-dihaloethanes under phase-transfer catalysis conditions can yield spiro[2.4]hepta-4,6-diene, which can be subsequently hydrogenated. | Cyclopentadiene, 1,2-dichloroethane, Phase-transfer catalyst | 55-60% for the diene |
Experimental Protocol: Simmons-Smith Cyclopropanation of Methylenecyclopentane
This protocol is adapted from a procedure for the synthesis of a spiro[2.4]heptane derivative and illustrates the general methodology.[5]
Materials:
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Methylenecyclopentane
-
Diethylzinc (Et₂Zn) solution (1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methylenecyclopentane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (2.5 eq) in hexanes to the stirred solution.
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After stirring for 15 minutes at 0 °C, add diiodomethane (2.5 eq) dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure spiro[2.4]heptane.
Logical Workflow for the Synthesis of a Functionalized Spiro[2.4]heptane Derivative
The following diagram illustrates a typical multi-step synthesis of a functionalized spiro[2.4]heptane, which is a common strategy in the development of novel therapeutic agents.
Spiro[2.4]heptane in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the spiro[2.4]heptane scaffold makes it an attractive core for the design of novel therapeutic agents. The introduction of a spirocyclic motif can lead to improved binding affinity and selectivity for biological targets by exploring different regions of chemical space compared to more traditional flat, aromatic structures.
Biological Activities of Spiro[2.4]heptane Derivatives
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Antiviral Activity: Several spiro[2.4]heptane-containing nucleoside analogues have been synthesized and evaluated for their antiviral properties. For instance, a novel 2'-deoxy-guanine carbocyclic nucleoside incorporating a spiro[2.4]heptane core demonstrated moderate anti-Hepatitis B Virus (HBV) activity with an EC₅₀ value of 0.12 µM and no observed cytotoxicity up to 100 µM.[5] Other spiropentane (B86408) analogues, which share structural similarities, have shown activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[7]
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Receptor Agonism: Bridged spiro[2.4]heptane derivatives have been investigated as agonists for the ALX receptor and/or FPRL2.[8] These receptors are involved in the resolution of inflammation, making their agonists potential therapeutic agents for inflammatory and obstructive airway diseases.
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Antimicrobial and Antioxidant Agents: Diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which can be considered derivatives containing a spiro-fused system, have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] Certain derivatives also demonstrated potent antioxidant activity.[9]
Signaling Pathways and Experimental Workflows
The development of spiro[2.4]heptane-based drug candidates necessitates a clear understanding of their mechanism of action and a structured experimental workflow for their evaluation.
Illustrative Signaling Pathway Involvement
The following diagram depicts a simplified, hypothetical signaling pathway where a spiro[2.4]heptane-based ALX receptor agonist might exert its anti-inflammatory effects.
General Experimental Workflow for Drug Candidate Evaluation
A systematic approach is crucial for the preclinical evaluation of novel spiro[2.4]heptane derivatives.
Conclusion
Spiro[2.4]heptane and its derivatives represent a promising class of compounds with significant potential in both synthetic and medicinal chemistry. The established synthetic routes, particularly the Simmons-Smith reaction, provide reliable access to this unique scaffold. The inherent three-dimensionality and conformational rigidity of the spiro[2.4]heptane core offer new avenues for the design of selective and potent modulators of biological targets. As our understanding of the biological activities of these compounds continues to grow, so too will their importance in the development of next-generation therapeutics.
References
- 1. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Spiro[2.4]heptane [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
